Pitavastatin

Catalog No.
S003074
CAS No.
147511-69-1
M.F
C50H46CaF2N2O8
M. Wt
881.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pitavastatin

CAS Number

147511-69-1

Product Name

Pitavastatin

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C50H46CaF2N2O8

Molecular Weight

881.0 g/mol

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI Key

RHGYHLPFVJEAOC-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Solubility

Very slightly soluble

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, itavastatin, itavastatin calcium, nisvastatin, NK 104, NK-104, P 872441, P-872441, pitavastatin, pitavastatin calcium, pitavastatin lactone

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

Description

The exact mass of the compound Pitavastatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublein water, 0.426 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of dihydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

ATHEROSCLEROSIS AND CARDIOVASCULAR DISEASE (CVD)

Pitavastatin's primary focus in research is on its ability to combat atherosclerosis, the buildup of plaque in arteries, which can lead to cardiovascular disease (CVD). Studies have shown that pitavastatin effectively lowers LDL cholesterol, a major contributor to plaque formation [].

ANTI-INFLAMMATORY AND ANTI-OXIDATIVE EFFECTS

Research suggests that pitavastatin may have anti-inflammatory and anti-oxidative properties []. Chronic inflammation and oxidative stress are believed to play a role in the development of several conditions, including CVD and Alzheimer's disease. Investigating these potential effects of pitavastatin is a growing area of scientific inquiry.

BONE HEALTH

Emerging evidence suggests that pitavastatin might influence bone health. Some studies have indicated that it may positively impact bone formation by increasing the activity of osteoblasts, cells responsible for bone building []. More research is needed to confirm and understand these findings.

DIABETES

The relationship between pitavastatin and diabetes is another intriguing area of research. Some studies suggest that pitavastatin might have a protective effect against developing new-onset diabetes mellitus (type 2 diabetes) []. However, more research is needed to understand this potential benefit fully.

SAFETY PROFILE

Compared to other statins, pitavastatin appears to be well-tolerated with a lower risk of muscle-related side effects, a common complaint with some statins []. This favorable safety profile makes it an attractive candidate for further investigation across various health conditions.

Pitavastatin is a member of the statin class of medications, specifically classified as a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. Its primary function is to lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in the blood while increasing high-density lipoprotein cholesterol (HDL-C) levels. This mechanism helps reduce the risk of cardiovascular diseases, including heart attacks and strokes . Pitavastatin is marketed under various brand names, including Livalo and Zypitamag, and is typically administered orally in tablet form .

As mentioned earlier, pitavastatin's primary mechanism of action involves inhibiting HMG-CoA reductase, an enzyme critical for cholesterol synthesis in the liver []. By reducing cholesterol production, it lowers LDL levels in the bloodstream. Additionally, pitavastatin may modestly increase HDL cholesterol levels through mechanisms that are not fully understood [].

The primary chemical reaction involving pitavastatin is its inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By competitively binding to this enzyme, pitavastatin effectively decreases the synthesis of cholesterol in the liver, leading to an upregulation of LDL receptors on hepatocytes. This process enhances the hepatic uptake of LDL particles from the bloodstream, thereby lowering circulating LDL levels .

Pitavastatin exhibits several biological activities beyond its cholesterol-lowering effects. It has been shown to possess pleiotropic effects, which include:

  • Improvement in endothelial function: Enhances the health of blood vessel linings.
  • Stabilization of atherosclerotic plaques: Reduces the risk of plaque rupture that can lead to cardiovascular events.
  • Reduction of oxidative stress and inflammation: Helps mitigate inflammatory processes associated with atherosclerosis.
  • Inhibition of thrombogenic response: Decreases the likelihood of clot formation .

Pitavastatin can be synthesized through various chemical pathways. The most common method involves multiple steps starting from simple organic compounds. Key steps include:

  • Formation of the core structure: Utilizing intermediates derived from natural products or synthetic routes.
  • Functionalization: Introducing specific functional groups that enhance its activity and bioavailability.
  • Purification: Employing techniques such as chromatography to isolate pure pitavastatin from reaction mixtures.

The synthesis often emphasizes chirality and stereochemistry to ensure the bioactive form is produced .

Pitavastatin is primarily used for:

  • Management of dyslipidemia: It helps lower LDL cholesterol and triglycerides while raising HDL cholesterol levels.
  • Cardiovascular disease prevention: Used in patients with a history of cardiovascular events or those at high risk due to other factors like diabetes or hypertension.
  • Familial hypercholesterolemia: Prescribed for children and adolescents with this genetic condition to manage cholesterol levels .

Additionally, ongoing research explores its potential benefits in conditions such as non-alcoholic fatty liver disease and certain types of cancer.

Pitavastatin interacts with various medications, which can either enhance or inhibit its effects. Notable interactions include:

  • Increased serum concentration: Drugs like cyclosporine, erythromycin, and gemfibrozil can raise pitavastatin levels, increasing the risk of side effects such as myopathy or rhabdomyolysis.
  • Decreased serum concentration: Medications like darunavir/ritonavir and rifampin may lower pitavastatin levels, reducing its efficacy .

Pharmacogenetic factors also play a role; for instance, variations in the OATP1B1 gene can significantly affect pitavastatin pharmacokinetics and patient response .

Pitavastatin shares similarities with other statins but has unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundMechanism of ActionUnique Features
AtorvastatinHMG-CoA reductase inhibitorLonger half-life; more potent LDL reduction
SimvastatinHMG-CoA reductase inhibitorProdrug; requires metabolic activation
RosuvastatinHMG-CoA reductase inhibitorHigher potency; effective at lower doses
PravastatinHMG-CoA reductase inhibitorLess potent; fewer drug interactions

Uniqueness of Pitavastatin:

  • Bioavailability: Pitavastatin has a higher bioavailability (>60%) compared to many other statins, allowing for effective dosing.
  • Rapid onset: It reaches peak plasma concentrations faster than other statins.
  • Minimal cytochrome P450 metabolism: This reduces the likelihood of drug-drug interactions compared to others like atorvastatin and simvastatin .

Pitavastatin emerged from collaborative efforts between Nissan Chemical Industries and Kowa Company, Ltd., with its synthesis first reported in 1987. Initial research focused on optimizing the inhibitory activity against HMG-CoA reductase while minimizing off-target effects. The compound’s discovery involved innovative asymmetric synthesis techniques, including an aldol reaction using a titanium-based catalyst to establish the critical (3R,5S)-dihydroxyheptenoic acid moiety.

Key milestones include:

  • 1987: Patent filing for the quinoline-based statin structure.
  • 2003: Approval in Japan for hypercholesterolemia under the brand name Livalo.
  • 2009: U.S. Food and Drug Administration (FDA) approval following multinational clinical trials.

Early studies highlighted its potent low-density lipoprotein cholesterol (LDL-C) reduction (31.3% at 2 mg/day) and high-density lipoprotein cholesterol (HDL-C) elevation (24.6% in patients with baseline HDL-C <40 mg/dL). These properties distinguished it from contemporaneous statins like atorvastatin and simvastatin.

Chemical Classification and Nomenclature

Pitavastatin’s systematic IUPAC name is (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. Its molecular formula is C25H24FNO4, with a molar mass of 421.46 g/mol. The structure comprises three distinct regions:

  • Quinoline core: Substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4.
  • Dihydroxyheptenoic acid side chain: Features a conjugated double bond (E-configuration) and two chiral centers (3R,5S).
  • Calcium salt formulation: Marketed as pitavastatin calcium hydrate (C50H56CaF2N2O13).

Table 1: Key Structural Features of Pitavastatin

FeatureDescription
Core structureQuinoline ring with cyclopropyl and 4-fluorophenyl substituents
Side chain(3R,5S)-dihydroxyheptenoic acid with E-configured double bond
Ionization stateCalcium salt (hydrated form) for enhanced solubility and stability
ChiralityTwo stereocenters at C3 and C5

Position in Statin Structural Classification Systems

Statins are categorized by their chemical derivation and solubility profiles:

A. Structural Classification

  • Type I: Fungal-derived statins (e.g., lovastatin, simvastatin) with decalin rings.
  • Type II: Fully synthetic statins (e.g., pitavastatin, rosuvastatin) featuring substituted heterocyclic cores.

Pitavastatin falls under Type II, characterized by its fluorinated quinoline scaffold. This design enhances HMG-CoA reductase binding affinity via hydrophobic interactions with the enzyme’s active site.

B. Solubility-Based Classification

  • Lipophilic: Atorvastatin, simvastatin (high membrane permeability).
  • Hydrophilic: Rosuvastatin, pravastatin (hepatoselective).

Pitavastatin exhibits moderate lipophilicity (logP = 1.5), balancing hepatic targeting and peripheral tissue penetration.

Table 2: Structural Comparison of Synthetic Statins

StatinCore StructureKey SubstituentslogP
PitavastatinQuinolineCyclopropyl, 4-fluorophenyl1.5
RosuvastatinPyrimidineSulfonyl, 4-fluorophenyl-0.3
AtorvastatinPyrroleFluorophenyl, isopropyl ester1.2

Significance in Lipid Metabolism Research

Pitavastatin’s unique pharmacokinetic and pharmacodynamic properties have made it a valuable tool for studying lipid regulation:

  • HDL-C Modulation:

    • Increases HDL-C by up to 24.6% in dyslipidemic patients, likely via apoA-I upregulation and ATP-binding cassette transporter A1 (ABCA1) activation.
    • Contrasts with older statins that minimally affect HDL-C.
  • Glucose Metabolism:

    • Demonstrates neutral effects on insulin sensitivity in contrast to statins like rosuvastatin, which increase diabetes risk.
    • Does not alter homeostatic model assessment of insulin resistance (HOMA-IR) scores in clinical trials.
  • Pleiotropic Effects:

    • Inhibits vascular inflammation by reducing C-reactive protein (CRP) and interleukin-6 (IL-6).
    • Enhances endothelial function through nitric oxide synthase (eNOS) activation.
  • Metabolic Pathways:

    • Minimally metabolized by cytochrome P450 2C9 (CYP2C9), reducing drug-drug interaction risks.
    • Undergoes glucuronidation (UGT1A3/2B7) rather than oxidative metabolism.

XLogP3

3.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

880.2848136 g/mol

Monoisotopic Mass

880.2848136 g/mol

Heavy Atom Count

63

LogP

log Kow = 4.82 (est)

Appearance

white to pale-yellow powder

UNII

M5681Q5F9P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Use and Manufacturing

Pitavastatin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Pitavastatin is indicated for the treatment of adult patients with primary hyperlipidemia or mixed dyslipidemia to reduce elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), triglycerides (TG), and to increase high-density lipoprotein cholesterol (HDL-C). It is also indicated for the treatment of pediatric patients aged 8 years and older with heterozygous familial hypercholesterolemia (HeFH) to reduce elevated TC, LDL-C, and Apo B. Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD. Statin-indicated conditions include diabetes mellitus, clinical atherosclerosis (including myocardial infarction, acute coronary syndromes, stable angina, documented coronary artery disease, stroke, trans ischemic attack (TIA), documented carotid disease, peripheral artery disease, and claudication), abdominal aortic aneurysm, chronic kidney disease, and severely elevated LDL-C levels.

Livertox Summary

Pitavastatin is a relatively newly developed cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, but has had limited use and has yet to be linked with clinically apparent acute liver injury.

Drug Classes

Antilipemic Agents

Therapeutic Uses

Hydroxymethylglutaryl-CoA Reductase Inhibitors
Livalo is indicated as an adjunctive therapy to diet to reduce elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), triglycerides (TG), and to increase HDL-C in adult patients with primary hyperlipidemia or mixed dyslipidemia. /Included in US product label/
The American College of Cardiology (ACC)/American Heart Association (AHA) cholesterol management guideline recommends statins as first-line therapy for prevention of atherosclerotic cardiovascular disease (ASCVD) in adults. Pitavastatin may be used for primary or secondary prevention in adults when moderate-intensity statin therapy is indicated. /NOT included in US product label/
/EXPL THER/ Pitavastatin classically functions as a blood cholesterol-lowering drug. Previously, it was discovered with antiglioma stem cell properties through drug screening. However, whether it can be used for liver cancer cell therapy has never been reported. In this study, the cell viability and colony formation assay were utilized to analyze the cytotoxicity of pitavastatin on liver cancer cells. The cell cycle alteration was checked after pitavastatin treatment. Apoptosis-related protein expression and the effect of caspase inhibitor were also checked. The in vivo inhibitory effect of pitavastatin on the growth of liver tumor was also tested. It was found that pitavastatin inhibited growth and colony formation of liver cancer Huh-7 cells and SMMC7721 cells. It induced arrest of liver cancer cells at the G1 phase. Increased proportion of sub-G1 cells was observed after pitavastatin treatment. Pitavastatin promoted caspase-9 cleavage and caspase-3 cleavage in liver cancer cells. Caspase inhibitor Z-VAD-FMK reversed the cleavage of cytotoxic effect of pitavastatin. Moreover, pitavastatin decreased the tumor growth and improved the survival of tumor-bearing mice. This study suggested the antiliver cancer effect of the old drug pitavastatin. It may be developed as a drug for liver cancer therapy.

Pharmacology

Pitavastatin is an oral antilipemic agent which inhibits HMG-CoA reductase. It is used to lower total cholesterol, low density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high density lipoprotein-cholesterol (non-HDL-C), and trigleride (TG) plasma concentrations while increasing HDL-C concentrations. High LDL-C, low HDL-C and high TG concentrations in the plasma are associated with increased risk of atherosclerosis and cardiovascular disease. The total cholesterol to HDL-C ratio is a strong predictor of coronary artery disease and high ratios are associated with higher risk of disease. Increased levels of HDL-C are associated with lower cardiovascular risk. By decreasing LDL-C and TG and increasing HDL-C, rosuvastatin reduces the risk of cardiovascular morbidity and mortality.[A181087, A181406] Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD.[A181087] Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality.[A181090,A181093,A181096,A181427,A181475] Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack.[A181087, A181406] Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks.[A181397, A181403] **Skeletal Muscle Effects** Pitavastatin may cause myopathy (muscle pain, tenderness, or weakness with creatine kinase (CK) above ten times the upper limit of normal) and rhabdomyolysis (with or without acute renal failure secondary to myoglobinuria). Rare fatalities have occurred as a result of rhabdomyolysis with statin use, including pitavastatin. Predisposing factors for myopathy include advanced age (≥65 years), female gender, uncontrolled hypothyroidism, and renal impairment. In most cases, muscle symptoms and CK increases resolved when treatment was promptly discontinued. As dosages of pitavastatin greater than 4mg per day were associated with an increased risk of severe myopathy, the product monograph recommends a maximum daily dose of 4mg once daily.[F4667] The risk of myopathy during treatment with pitavstatin may be increased with concurrent administration of interacting drugs such as [fenofibrate], [niacin], [gemfibrozil], an d [cyclosporine]. Cases of myopathy, including rhabdomyolysis, have been reported with HMG-CoA reductase inhibitors coadministered with [colchicine], and caution should therefore be exercised when prescribing these two medications together.[F4667] Real-world data from observational studies has suggested that 10-15% of people taking statins may experience muscle aches at some point during treatment.[A182258] **Hepatic Dysfunction** Increases in serum transaminases have been reported with pitavastatin. In most cases, the elevations were transient and either resolved or improved on continued therapy or after a brief interruption in therapy. There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including pitavastatin.[F4667] Patients who consume substantial quantities of alcohol and/or have a history of liver disease may be at increased risk for hepatic injury.[F4667] **Increases in HbA1c and Fasting Serum Glucose Levels** Increases in HbA1c and fasting serum glucose levels have been reported with statins, including pitavastatin. Optimize lifestyle measures, including regular exercise, maintaining a healthy body weight, and making healthy food choices.[F4667] An in vitro study found that [atorvastatin], [pravastatin], [rosuvastatin], and [pitavastatin] exhibited a dose-dependent cytotoxic effect on human pancreas islet β cells, with reductions in cell viability of 32, 41, 34 and 29%, respectively, versus control. Moreover, insulin secretion rates were decreased by 34, 30, 27 and 19%, respectively, relative to control.[A182012]
Pitavastatin is a novel statin that induces plaque regression and elevates HDL-cholesterol levels.

MeSH Pharmacological Classification

Hydroxymethylglutaryl-CoA Reductase Inhibitors

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AA - Hmg coa reductase inhibitors
C10AA08 - Pitavastatin

Mechanism of Action

Hepatic ATP-binding cassette transporter A1 (ABCA1) plays a key role in high-density lipoprotein (HDL) production by apolipoprotein A-I (ApoA-I) lipidation. 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, statins, increase ABCA1 mRNA levels in hepatoma cell lines ... . We investigated how statins increase ABCA1 in rat hepatoma McARH7777 cells. Pitavastatin, atorvastatin, and simvastatin increased total ABCA1 mRNA levels, whereas pravastatin had no effect. Pitavastatin also increased ABCA1 protein. Hepatic ABCA1 expression in rats is regulated by both liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP2) pathways. Pitavastatin repressed peripheral type ABCA1 mRNA levels and its LXR-driven promoter, but activated the liver-type SREBP-driven promoter, and eventually increased total ABCA1 mRNA expression. Furthermore, pitavastatin increased peroxisome proliferator-activated receptor a (PPARa) and its downstream gene expression. Knockdown of PPARa attenuated the increase in ABCA1 protein, indicating that pitavastatin increased ABCA1 protein via PPARa activation, although it repressed LXR activation. Furthermore, the degradation of ABCA1 protein was retarded in pitavastatin-treated cells. These data suggest that pitavastatin increases ABCA1 protein expression by dual mechanisms: SREBP2-mediated mRNA transcription and PPARa-mediated ABCA1 protein stabilization, but not by the PPAR-LXR-ABCA1 pathway.
Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a rate-determining enzyme involved with biosynthesis of cholesterol, in a manner of competition with the substrate so that it inhibits cholesterol synthesis in the liver. As a result, the expression of low-density lipoprotein (LDL)-receptors followed by the uptake of LDL from blood to liver is accelerated and then the plasma total cholesterol (TC) decreases. Further, the sustained inhibition of cholesterol synthesis in the liver decreases levels of very low density lipoproteins.
Statin use in individuals with chronic obstructive pulmonary disease (COPD) with coexisting cardiovascular disease is associated with a reduced risk of exacerbations. ... To explore the mechanisms involved, we investigated the effect of statin on endothelial cell function, especially endothelial cell tight junctions. We primarily assessed whether pitavastatin could help mitigate the development of emphysema induced by continuous cigarette smoking (CS) exposure. We also investigated the activation of liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling, which plays a role in maintaining endothelial functions, important tight junction proteins, zonula occludens (ZO)-1 and claudin-5 expression, and lung microvascular endothelial cell permeability. RESULTS: We found that pitavastatin prevented the CS-induced decrease in angiomotin-like protein 1 (AmotL1)-positive vessels via the activation of LKB1/AMPK signaling and IFN-gamma-induced hyperpermeability of cultured human lung microvascular endothelial cells by maintaining the levels of AmotL1, ZO-1, and claudin-5 expression at the tight junctions. Our results indicate that the maintenance of lung microvascular endothelial cells by pitavastatin prevents tight junction protein dysfunctions induced by CS. ...

Vapor Pressure

2.32X10-17 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

147511-69-1

Absorption Distribution and Excretion

/MILK/ It is not known whether pitavastatin is excreted in human milk, however, it has been shown that a small amount of another drug in this class passes into human milk. Rat studies have shown that pitavastatin is excreted into breast milk.
This study was addressed to understand the underlying mechanism of the substrate-dependent effect of genetic variation in SLCO1B1, which encodes OATP1B1 (organic anion transporting polypeptide) transporter, on the disposition of two OATP1B1 substrates, pravastatin and pitavastatin, in relation to their transport activities. The uptake of pravastatin, pitavastatin, and fluvastatin was measured in oocytes overexpressing SLCO1B1*1a and SLCO1B1*15 to compare the alterations of in-vitro transporting activity. After 40-mg pravastatin or 4-mg pitavastatin was administered to 11 healthy volunteers with homozygous genotypes of SLCO1B1*1a/*1a and SLCO1B1*15/*15, the pharmacokinetic parameters of pravastatin and pitavastatin were compared among participants with SLCO1B1*1a/*1a and SLCO1B1*15/*15 genotypes. The uptake of pravastatin and pitavastatin in SLCO1B1*15 overexpressing oocytes was decreased compared with that in SLCO1B1*15, but no change occurred with fluvastatin. The fold change of in-vitro intrinsic clearance (Clint) for pitavastatin in SLCO1B1*15 compared with SLCO1B1*1a was larger than that of pravastatin (P<0.0001). The clearance (Cl/F) of pitavastatin was decreased to a greater degree in participant with SLCO1B1*15/*15 compared with that of pravastatin in vivo (P<0.01), consistent with in-vitro study. As a result, Cmax and area under the plasma concentration-time curve of these nonmetabolized substrates were increased by SLCO1B1*15 variant. The greater decrease in the transport activity for pitavastatin in SLCO1B1*15 variant compared with SLCO1B1*1a was, however, associated with the greater effect on the pharmacokinetics of pitavastatin compared with pravastatin in relation to the SLCO1B1 genetic polymorphism. This study suggests that substrate dependency in the consequences of the SLCO1B1*15 variant could modulate the effect of SLCO1B1 polymorphism on the disposition of pitavastatin and pravastatin.
A pharmacokinetics study was conducted in 12 Chinese volunteers following a single dose of 1 mg, 2 mg and 4 mg of pitavastatin calcium in an open-label, randomized, three-period crossover design. Plasma concentrations of pitavastatin acid and pitavastatin lactone were determined by a HPLC method. Single-nucleotide polymorphisms (SNPs) in ABCB1, ABCG2, SLCO1B1, CYP2C9 and CYP3A5 were determined by TaqMan (MGB) genotyping assay. An analysis was performed on the relationship between the aforementioned SNPs and dose-normalized (based on 1 mg) area under the plasma concentration-time curve extrapolated to infinity [AUC(0-infinity)] and peak plasma concentration (Cmax) values of the acid and lactone forms of pitavastatin. Pitavastatin exhibited linear pharmacokinetics and great inter-subject variability. Compared to CYP2C9*1/*1 carriers, CYP2C9*1/*3 carriers had higher AUC(0-infinity) and Cmax of pitavastatin acid and AUC(0-infinity) of pitavastatin lactone (P<0.05). With respect to ABCB1 G2677T/A, non-G carriers had higher Cmax and AUC(0-infinity) of pitavastatin acid, and Cmax of pitavastatin lactone compared to GT, GA or GG genotype carriers (P<0.05). Gene-dose effects of SLCO1B1 c.521T> C and g.11187G > A on pharmacokinetics of the acid and lactone forms were observed. Compared to non-SLCO1B1*17 carriers, SLCO1B1*17 carriers had higher Cmax and AUC(0-infinity) of the acid and lactone forms (P<0.05). Significant sex difference was observed for pharmacokinetics of the lactone. Female SLCO1B1 521TT subjects had higher Cmax and AUC(0-infinity) of pitavastatin lactone compared to male 521TT subjects, however, such gender difference disappeared in 521 TC and 521CC subjects. Pitavastatin pharmacokinetics was not significantly affected by ABCB1 C1236T, ABCB1C3435T, CYP3A5*3, ABCG2 c.34G > A, c.421C > A, SLCO1B1 c.388A>G, c.571T>C and c.597C>T. We conclude that CYP2C9*3, ABCB1 G2677T/A, SLCO1B1 c.521T>C, SLCO1B1 g.11187G > A, SLCO1B1*17 and gender contribute to inter-subject variability in pitavastatin pharmacokinetics. Personalized medicine should be necessary for hypercholesterolemic patients receiving pitavastatin.
Pitavastatin is more than 99% protein bound in human plasma, mainly to albumin and alpha 1-acid glycoprotein, and the mean volume of distribution is approximately 148 L. Association of pitavastatin and/or its metabolites with the blood cells is minimal.
For more Absorption, Distribution and Excretion (Complete) data for Pitavastatin (12 total), please visit the HSDB record page.

Metabolism Metabolites

Pitavastatin has been studied for its effects on hepatic microsomal drug metabolism in rats, and the activities of several drug-metabolizing enzymes have been measured. No induction of the drug metabolizing enzymes (aniline hydroxylase, aminopyrine N-demethylase, 7-ethoxycoumarin O-deethylase and UDP-glucuronic acid transferase) was found in the pitavastatin group compared to the control after the multiple administrations of pitavastatin at the dosage of 1-10 mg/kg per day for 7 days. Based on several different in vitro approaches, it is concluded that CYP2C9 is the enzyme responsible for the metabolism of pitavastatin and no metabolite is present in renal and intestinal microsomes. The CYP2C9 polymorphism was not involved in the pitavastatin metabolism. No inhibitory effect in CYP-mediated metabolism was detected on the tolbutamide 4-hydroxylation (CYP2C9) and testosterone 6 beta-hydroxylation (CYP3A4) in the presence of pitavastatin. The results suggested that pitavastatin did not affect the drug-metabolizing systems.
Pitavastatin is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8. The major metabolite in human plasma is the lactone which is formed via an ester-type pitavastatin glucuronide conjugate by uridine 5'-diphosphate (UDP) glucuronosyltransferase (UGT1A3 and UGT2B7).
To elucidate any potential species differences, the in vitro metabolism of pitavastatin and its lactone was studied with hepatic and renal microsomes from rats, dogs, rabbits, monkeys and humans. With the addition of UDP-glucuronic acid to hepatic microsomes, pitavastatin lactone was identified as the main metabolite in several animals, including humans. Metabolic clearances of pitavastatin and its lactone in monkey hepatic microsome were much greater than in humans. M4, a metabolite of pitavastatin with a 3-dehydroxy structure, was converted to its lactone form in monkey hepatic microsomes in the presence of UDP-glucuronic acid as well as to pitavastatin. These results implied that lactonization is a common pathway for drugs such as 5-hydroxy pentanoic acid derivatives. The acid forms were metabolized to their lactone forms because of their structural characteristics. UDP-glucuronosyltransferase is the key enzyme responsible for the lactonization of pitavastatin, and overall metabolism is different compared with humans owing to the extensive oxidative metabolism of pitavastatin and its lactone in monkey.

Associated Chemicals

Pitavastatin calcium; 147526-32-7

Wikipedia

Pitavastatin
Trimesic_acid

Drug Warnings

Increases in serum aminotransferase (i.e., AST [SGOT], ALT [SGPT]) concentrations have been reported in patients receiving statins, including pitavastatin. These increases usually were transient and resolved or improved with continued therapy or after temporary interruption of therapy. In phase 2, placebo-controlled studies, increases in serum ALT concentrations exceeding 3 times the upper limit of normal occurred in 0.5% of patients receiving pitavastatin 4 mg daily. Cases of fatal and nonfatal hepatic failure have been reported rarely in patients receiving statins, including pitavastatin, during postmarketing surveillance.
Immune-mediated necrotizing myopathy (IMNM), an autoimmune myopathy, has been reported rarely in patients receiving statins. Immune-mediated necrotizing myopathy is characterized by proximal muscle weakness and elevated creatine kinase (CK, creatine phosphokinase, CPK) concentrations that persist despite discontinuance of statin therapy, necrotizing myopathy without substantial inflammation, and improvement following therapy with immunosuppressive agents. Pitavastatin should be used with caution in patients with predisposing factors for myopathy (e.g., advanced age [older than 65 years of age], renal impairment, inadequately-treated hypothyroidism) and in patients receiving concomitant therapy with certain antilipemic agents (i.e., fibric acid derivatives, antilipemic dosages of niacin).
Cases of myopathy and rhabdomyolysis with acute renal failure secondary to myoglobinuria have been reported with HMG-CoA reductase inhibitors, including Livalo. These risks can occur at any dose level, but increase in a dose-dependent manner.
Pitavastatin is distributed into milk in rats. It is not known whether pitavastatin is distributed into human milk; however, a small amount of another statin is distributed into human milk. Because of the potential for serious adverse reactions from pitavastatin in nursing infants, the drug is contraindicated in nursing women. Women who require pitavastatin therapy should be advised not to breast-feed their infants or advised to discontinue pitavastatin.
For more Drug Warnings (Complete) data for Pitavastatin (26 total), please visit the HSDB record page.

Biological Half Life

A mean of 15% of radioactivity of orally administered, single 32 mg (14)C-labeled pitavastatin dose was excreted in urine, whereas a mean of 79% of the dose was excreted in feces within 7 days. The mean plasma elimination half-life is approximately 12 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: Y. Fujikawa et al., European Patent Office patent 304063; eidem, United States of America patent 5011930 (1989, 1991 both to Nissan Chem. Ind.)

Analytic Laboratory Methods

Degradation pathway for pitavastatin calcium is established as per ICH recommendations by validated and stability indicating reverse phase liquid chromatographic method. Pitavastatin is subjected to stress conditions of acid, base, oxidation, thermal and photolysis. Significant degradation is observed in acid and base stress conditions. Four impurities are studied among which impurity-4 is found prominent degradant. The stress samples are assayed against a qualified reference standard and the mass balance is found close to 99.5%. Efficient chromatographic separation is achieved on a BEH C18 stationary phase with simple mobile phase combination delivered in gradient mode and quantification is carried at 245 nm at a flow rate of 0.3 mL/min. In the developed UPLC method the resolution between pitavastatin calcium and four potential impurities is found to be greater than 4.0. Regression analysis shows an r value (correlation coefficient) of greater than 0.998 for pitavastatin calcium and four potential impurities. This method is capable to detect the impurities of pitavastatin calcium at a level of 0.006% with respect to test concentration of 0.10 mg/mL for a 2-uL injection volume. The developed UPLC method is validated with respect to specificity, linearity and range, accuracy, precision and robustness for impurities determination and assay determination.

Clinical Laboratory Methods

Determination in plasma by HPLC. ... in plasma and urine by LC-MS/MS.

Storage Conditions

Store at room temperature between 15 °C and 30 °C (59 deg to 86 °F). Protect from light.

Interactions

Pitavastatin is a substrate of organic anionic transport polypeptide (OATP) 1B1 (OATP2). Drugs that inhibit OATP1B1 (e.g., cyclosporine, erythromycin, rifampin) can increase bioavailability of pitavastatin.
Concomitant use of pitavastatin (2 mg once daily) and ezetimibe (10 mg for 7 days) decreased pitavastatin peak plasma concentration and AUC by 2 and 0.2%, respectively, and increased ezetimibe peak plasma concentration and AUC by 9 and 2%, respectively.
Erythromycin substantially increases pitavastatin exposure.1 Following concomitant use of pitavastatin (4 mg as a single dose on day 4) and erythromycin (500 mg 4 times daily for 6 days), pitavastatin peak plasma concentration and AUC were increased by 3.6- and 2.8-fold, respectively; such effects were considered clinically important. The interaction between pitavastatin and erythromycin probably resulted partly from erythromycin-induced inhibition of organic anionic transport polypeptide (OATP)1B1-mediated hepatic uptake of pitavastatin. If used concomitantly with erythromycin, dosage of pitavastatin should not exceed 1 mg once daily.
Concomitant use of pitavastatin (4 mg once daily on days 1-5 and 11-15) and extended-release diltiazem hydrochloride (240 mg on days 6-15) increased pitavastatin peak plasma concentration and AUC by 15 and 10%, respectively, and decreased diltiazem peak plasma concentration and AUC by 7 and 2%, respectively.
For more Interactions (Complete) data for Pitavastatin (20 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12
1. Curr Opin Investig Drugs. 2002 Sep;3(9):1334-41.
Pitavastatin Nissan/Kowa Yakuhin/Novartis/Sankyo.
Flores NA(1).
Author information:
(1)University College London, Institute of Urology and Nephrology, Division of Applied Physiology, 48 Riding House Street, London, W1W 7EY, UK. naflor40@hotmail.com
Pitavastatin (nisvastatin) is an HMG CoA reductase inhibitor being developed jointly by Nissan, Kowa Kogyo, Novartis and Sankyo for the potential treatment of atherosclerosis and hyperlipidemia.
2. J Clin Pharmacol. 2002 Aug;42(8):835-45.
Pharmacology of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors (statins), including rosuvastatin and pitavastatin.
Igel M(1), Sudhop T, von Bergmann K.
Author information:
(1)Department of Clinical Pharmacology, University of Bonn, Germany.
Coronary heart disease (CHD) is the leading cause of morbidity and mortality in the Western world, with hypercholesterolemia as the major risk factor. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors represent the most efficient drugsfor the treatment of hypercholesterolemia. They lower plasma cholesterol due to the inhibition of endogenous cholesterol synthesis in the liverand subsequent increased expression of low-density lipoprotein (LDL) receptors, resulting in an up-regulated catabolic rate for plasma LDL. The beneficial effect of statins on the incidence of CHD was clearly demonstrated in several large-scale clinical trials. Currently, five statins (atorvastatin, fluvastatin, lovastatin, pravastatin, and simvastatin) are available, and two novel compounds (pitavastatin, rosuvastatin) are undergoing clinical investigation. To point out potential mechanisms leading to increased toxicity and to compare the novel statins with the established ones, this article summarizes their pharmacological data since the prevalence of adverse events can be explained at least in part by their pharmacokinetic differences.

Explore Compound Types